N-(oxan-4-yl)-4-(trifluoromethyl)pyridin-2-amine
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Description
N-(oxan-4-yl)-4-(trifluoromethyl)pyridin-2-amine is a chemical compound with a complex structure. Let’s break down its components:
- N-(oxan-4-yl) : This part of the molecule likely contains an oxane ring (a six-membered oxygen-containing heterocycle) attached to the nitrogen atom.
- 4-(trifluoromethyl)pyridin-2-amine : This segment consists of a pyridine ring (a six-membered nitrogen-containing heterocycle) with a trifluoromethyl group (–CF₃) at position 4 and an amino group (–NH₂) at position 2.
Molecular Structure Analysis
The molecular structure of N-(oxan-4-yl)-4-(trifluoromethyl)pyridin-2-amine determines its properties and reactivity. Computational methods (such as density functional theory) can predict bond lengths, angles, and charge distributions. Experimental techniques like X-ray crystallography provide precise structural information.
Chemical Reactions Analysis
Understanding the reactivity of this compound is crucial. Researchers may have investigated its behavior under various conditions, such as acidic or basic environments, high temperatures, or with different reagents. Potential reactions include nucleophilic substitutions, aromatic substitutions, and cyclizations.
Physical And Chemical Properties Analysis
- Physical Properties :
- Melting Point : Investigate whether it is a solid at room temperature.
- Solubility : Determine its solubility in various solvents.
- Color and Odor : Note any observable color or odor.
- Chemical Properties :
- Acidity/Basicity : Assess its behavior in acidic or basic solutions.
- Stability : Investigate its stability under different conditions (e.g., light, heat, moisture).
Safety And Hazards
Safety considerations are essential:
- Toxicity : Assess its toxicity to humans, animals, and the environment.
- Handling : Proper handling, storage, and disposal protocols are critical.
Future Directions
Researchers should explore the following:
- Biological Activity : Investigate its potential as a drug or therapeutic agent.
- Structure-Activity Relationship (SAR) : Correlate its structure with biological effects.
- Synthetic Optimization : Develop more efficient synthetic routes.
- Patent Applications : Consider patenting novel applications.
Please note that the lack of specific papers on this compound limits our analysis. Future research will provide deeper insights into its properties and applications.
properties
IUPAC Name |
N-(oxan-4-yl)-4-(trifluoromethyl)pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O/c12-11(13,14)8-1-4-15-10(7-8)16-9-2-5-17-6-3-9/h1,4,7,9H,2-3,5-6H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDVLJQVJRGVIOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC2=NC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(oxan-4-yl)-4-(trifluoromethyl)pyridin-2-amine |
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